molecular formula C18H16N2O4S3 B15110306 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No.: B15110306
M. Wt: 420.5 g/mol
InChI Key: GRNATHLCMCIJGP-GVEAZFNLSA-N
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Description

The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide features a unique hybrid structure combining:

  • A 1,3-thiazolidin-4-one core with a thioxo (C=S) group at position 2 and a conjugated (2E)-3-phenylprop-2-en-1-ylidene substituent at position 3.
  • A 1,1-dioxido-2,3-dihydrothiophen-3-yl group as the N-substituent of the acetamide moiety, introducing a sulfone group and a partially saturated thiophene ring.
  • Stereochemical specificity at the (5Z) and (2E) positions, critical for biological activity and molecular interactions .

This structure is distinct from other thiazolidinone-acetamide derivatives due to the sulfone-modified dihydrothiophen ring, which enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

Molecular Formula

C18H16N2O4S3

Molecular Weight

420.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C18H16N2O4S3/c21-16(19-14-9-10-27(23,24)12-14)11-20-17(22)15(26-18(20)25)8-4-7-13-5-2-1-3-6-13/h1-10,14H,11-12H2,(H,19,21)/b7-4+,15-8-

InChI Key

GRNATHLCMCIJGP-GVEAZFNLSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound’s structural uniqueness lies in its combination of the sulfone-containing dihydrothiophen and the α,β-unsaturated ketone system (from the propenylidene group). Key comparisons with analogues include:

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Key Substituents Core Modifications Biological Activity (if reported) Reference
Target Compound 1,1-dioxido-2,3-dihydrothiophen-3-yl; (2E)-3-phenylprop-2-en-1-ylidene Sulfone, conjugated enone Urease inhibition (hypothetical)
2-{(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide 4-fluorophenyl; (2E)-3-phenylprop-2-en-1-ylidene Fluorinated aryl group Not reported
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide 5-methyl-1,3,4-thiadiazol-2-yl; 2-methoxybenzylidene Methoxybenzylidene, thiadiazole α-Glucosidase inhibition (IC₅₀ = 12 µM)
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-thioxothiazolidin-3-yl]-N-pyridin-3-ylacetamide Pyridin-3-yl; 2-methyl-3-phenylprop-2-enylidene Methyl-phenylpropenylidene, pyridine Anticancer (in vitro)

Key Observations:

  • Sulfone vs.
  • Conjugated Enone System: The (2E)-3-phenylprop-2-en-1-ylidene group in the target compound and may enhance π-π stacking with enzyme active sites, whereas methoxybenzylidene () or methyl-propenylidene () substituents alter steric and electronic profiles.

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